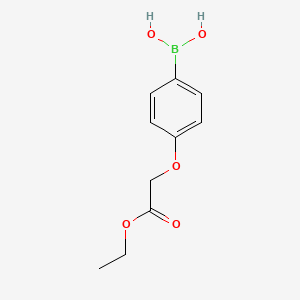

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECJJOCHJYCOJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591616 | |

| Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282116-97-6 | |

| Record name | [4-(2-Ethoxy-2-oxoethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Reagent for Modern Organic Synthesis

An In-Depth Technical Guide to the Synthesis of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic Acid

This compound is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure incorporates a phenylboronic acid moiety, a cornerstone for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and an ethyl acetate group linked via a stable ether bond.[2][3] This combination makes it an invaluable building block for constructing complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals and advanced functional materials.[4] The ethyl ester provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid, expanding its synthetic utility.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven protocol for the synthesis of this reagent. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices that ensure a robust, reproducible, and scalable process.

Part 1: Synthesis Strategy and Mechanistic Underpinnings

The most direct and reliable route for preparing this compound is through a Williamson ether synthesis.[5][6] This classic organic reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide or, in this case, a phenoxide).[7]

Retrosynthetic Analysis:

Our strategy involves the nucleophilic substitution reaction between the phenoxide of 4-hydroxyphenylboronic acid and an ethyl haloacetate, typically ethyl bromoacetate. This approach is advantageous as it utilizes commercially available starting materials and proceeds under mild conditions. The core of this transformation is the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[5][8]

The Sₙ2 Mechanism:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of 4-hydroxyphenylboronic acid. This creates a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The phenoxide ion acts as the nucleophile, performing a backside attack on the electrophilic carbon atom of ethyl bromoacetate.[5] This carbon is bonded to the bromine atom, which serves as an excellent leaving group.

-

Concerted Transition State: The reaction proceeds through a single, concerted step where the new carbon-oxygen bond forms simultaneously as the carbon-bromine bond breaks.[5][7]

-

Product Formation: The result is the desired ether product and a bromide salt byproduct.

The following diagram illustrates the logical workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear checkpoints and characterization steps to ensure the synthesis of a high-purity final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Mmol | Equivalents |

| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | 1.38 g | 10.0 | 1.0 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 4.15 g | 30.0 | 3.0 |

| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 1.84 g (1.23 mL) | 11.0 | 1.1 |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~200 mL | - | - |

| Deionized Water | H₂O | 18.02 | ~200 mL | - | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 4-hydroxyphenylboronic acid (1.38 g, 10.0 mmol) and potassium carbonate (4.15 g, 30.0 mmol).

-

Causality Note: Anhydrous potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without being so harsh as to cause unwanted side reactions with the boronic acid or ester groups. Using a 3-fold excess ensures complete deprotonation. DMF is chosen as the solvent for its high polarity, which effectively dissolves the reagents and the intermediate phenoxide salt, and its high boiling point, which allows for heating to accelerate the Sₙ2 reaction.

-

-

Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the resulting suspension at room temperature for 15-20 minutes.

-

Addition of Electrophile: Add ethyl bromoacetate (1.23 mL, 11.0 mmol) dropwise to the stirring suspension via syringe.

-

Causality Note: A slight excess (1.1 equivalents) of the alkylating agent, ethyl bromoacetate, is used to drive the reaction to completion. Dropwise addition helps to control any potential exotherm.

-

-

Reaction Execution and Monitoring: Place a reflux condenser on the flask and heat the reaction mixture to 70°C in an oil bath. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 3:1 Hexanes:Ethyl Acetate.[4] The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete (as indicated by the consumption of the 4-hydroxyphenylboronic acid starting material on TLC), allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water and 100 mL of ethyl acetate.

-

Extraction and Washing: Shake the separatory funnel vigorously and allow the layers to separate.

-

Collect the organic (top) layer.

-

Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.[2]

-

Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine.[4]

-

Causality Note: The water wash removes the bulk of the DMF and potassium salts. The brine wash removes any remaining water from the organic phase, aiding the subsequent drying step.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate.[9] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an off-white solid or pale oil.[4]

-

Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[2]

Mechanism Visualization

The following diagram details the Sₙ2 mechanism of the Williamson ether synthesis.

Caption: The Sₙ2 mechanism for the synthesis of the target ether.

Part 3: Product Characterization and Quality Control

Confirmation of the product's identity and purity is critical. The following data are typical for this compound.[1][10]

| Analysis | Expected Results |

| Appearance | White to off-white solid |

| Formula | C₁₀H₁₃BO₅ |

| Molecular Weight | 224.02 g/mol |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.81 (d, 2H), 6.92 (d, 2H), 4.75 (s, 2H), 4.15 (q, 2H), 1.20 (t, 3H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.5, 161.0, 136.5, 114.5, 65.0, 60.5, 14.0 |

| Mass Spec (ESI) | [M-H]⁻ calculated for C₁₀H₁₂BO₅⁻: 223.08, found: 223.1 |

Note: Boronic acids often exist in equilibrium with their cyclic anhydride (boroxine) form, which may be reflected in the analytical data.

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[2] This palladium-catalyzed reaction forges a new carbon-carbon bond between the boronic acid and an organic halide (or triflate), a transformative tool for drug development.[11][12]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.[3]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. CAS 282116-97-6: [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic a… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. cactus.utahtech.edu [cactus.utahtech.edu]

- 10. This compound 98(282116-97-6) 1H NMR spectrum [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid CAS number 282116-97-6

An In-Depth Technical Guide to 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid (CAS: 282116-97-6): Properties, Synthesis, and Applications in Modern Chemistry

Abstract

This compound is a versatile bifunctional organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety for palladium-catalyzed cross-coupling reactions and a readily modifiable ethyl ester, makes it an invaluable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a robust synthetic protocol, detailed characterization data, and its principal applications, with a focus on the Suzuki-Miyaura cross-coupling reaction. Authored from the perspective of a Senior Application Scientist, this document aims to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this reagent in their work.

Introduction

Arylboronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a method so transformative it was recognized with the 2010 Nobel Prize in Chemistry.[1] Within this vital class of reagents, this compound (CAS No. 282116-97-6) distinguishes itself as a highly functionalized and strategic building block.

The molecule's architecture can be deconstructed into three key components:

-

The Phenylboronic Acid Group: This is the reactive center for transition metal-catalyzed reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides and triflates.

-

The Ethyl Ester Terminus: This functional group provides a secondary reaction site. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation, esterification, or other derivatizations.

-

The Ether Linkage: A stable and chemically robust ether bond connects the aromatic ring to the ethoxycarbonylmethyl group, ensuring the integrity of the linker during most synthetic transformations.

This combination makes the compound an ideal linker for constructing complex biaryl structures that can be further conjugated to other molecules, a common strategy in the development of novel pharmaceuticals and functional materials.

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The key identifiers and properties of this compound are summarized below.

| Property | Value |

| CAS Number | 282116-97-6[2][3][4] |

| Molecular Formula | C10H13BO5[2][3][5] |

| Molecular Weight | 224.02 g/mol [6] |

| IUPAC Name | [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid[5] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[6] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the material.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear fingerprint of the molecule. Expected signals include a triplet and a quartet for the ethyl group (O-CH₂-CH₃), a singlet for the methylene group adjacent to the ether oxygen (O-CH₂-C=O), two doublets in the aromatic region corresponding to the para-substituted benzene ring, and a broad singlet for the two hydroxyl protons of the boronic acid group, which may exchange with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the ether linkage, and the four unique carbons of the para-substituted aromatic ring.

-

IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. Characteristic absorption bands include a broad peak around 3300 cm⁻¹ (O-H stretch of the boronic acid), a sharp, strong peak around 1750 cm⁻¹ (C=O stretch of the ester), and several peaks in the 1600-1450 cm⁻¹ region (aromatic C=C stretches) and 1250-1000 cm⁻¹ region (C-O stretches of the ether and ester).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition. The predicted monoisotopic mass is 224.0856 Da.[5]

Synthesis and Purification

The most logical and efficient synthesis of this molecule is achieved via a Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Retrosynthetic Pathway

The synthesis involves the nucleophilic substitution of a halide by an alkoxide. The disconnection is made at the ether bond, leading back to two commercially available starting materials: 4-hydroxyphenylboronic acid and an ethyl haloacetate.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound from 4-hydroxyphenylboronic acid and ethyl bromoacetate.

Materials:

-

4-Hydroxyphenylboronic acid (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetone or Dimethylformamide (DMF) as solvent

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Hydrochloric acid (1M HCl)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Add a sufficient volume of dry acetone or DMF to dissolve the starting materials (approximately 10-15 mL per gram of boronic acid).

-

Begin stirring the suspension at room temperature.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30-50% ethyl acetate in hexanes. The consumption of the starting material (4-hydroxyphenylboronic acid) and the appearance of a new, less polar spot indicates reaction progression.

-

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the resulting residue in ethyl acetate and water. Transfer to a separatory funnel.

-

Separate the organic layer. Wash it sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by column chromatography on silica gel. The purified product should be a white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures.

Mechanistic Overview

The reaction is catalyzed by a Palladium(0) complex and proceeds through a well-established catalytic cycle. The base is a critical component, as it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling the title compound with an aryl bromide.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

Solvent mixture: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This step is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%), to the flask under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring for 8-16 hours, or until TLC analysis indicates complete consumption of the aryl bromide.

-

Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting biaryl product by flash column chromatography or recrystallization.

Utility in Drug Discovery and Materials Science

The true power of this reagent lies in its bifunctional nature, enabling a "coupling-then-modification" strategy.

After the Suzuki-Miyaura coupling has been performed to create the desired biaryl core, the ethyl ester can be selectively hydrolyzed under basic conditions (e.g., using LiOH in a THF/water mixture) to yield a carboxylic acid. This acid serves as a versatile handle for further elaboration, most commonly through amide bond formation with various amines using standard coupling reagents like EDC/HOBt or HATU.

Caption: A typical synthetic workflow utilizing the reagent.

This strategy is frequently employed in drug discovery to explore structure-activity relationships (SAR) by systematically varying the amine component attached to the biaryl scaffold. Similar boronic acid derivatives have been used to develop targeted drug delivery systems and potent enzyme inhibitors.[9][10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Hazard Identification: May cause skin, eye, and respiratory irritation.[11][12] Harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another arylboronic acid; it is a sophisticated and strategically designed building block. Its capacity to participate in robust C-C bond-forming reactions while retaining a modifiable functional group makes it an exceptionally valuable tool for chemists. For professionals in drug discovery and materials science, this reagent provides an efficient pathway to novel and complex molecular structures, accelerating research and development efforts. Mastery of its synthesis and application is a valuable asset in the modern chemical laboratory.

References

- 1. youtube.com [youtube.com]

- 2. 4-(2-Ethoxy-2-oxoethoxy)phenylboronic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.be]

- 3. kindchem.lookchem.com [kindchem.lookchem.com]

- 4. Acetic acid,(4-boronophenoxy)-, 1-ethyl ester (9CI), CasNo.282116-97-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 5. PubChemLite - this compound (C10H13BO5) [pubchemlite.lcsb.uni.lu]

- 6. This compound [aromalake.com]

- 7. youtube.com [youtube.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Solubility of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and key synthetic intermediates is a critical parameter that profoundly influences reaction kinetics, purification strategies, and the ultimate bioavailability of therapeutic agents. This guide provides a detailed examination of the solubility characteristics of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid, a versatile building block in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes available qualitative information with established principles of boronic acid chemistry to offer a predictive framework and practical methodologies for solubility determination. We will delve into the molecular factors governing its solubility, present qualitative data in common organic solvents, and provide a robust, step-by-step protocol for researchers to quantitatively assess its solubility in solvent systems relevant to their work.

Introduction: The Critical Role of Solubility

This compound is an organoboron compound of significant interest in medicinal chemistry and materials science. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling, is well-established for the formation of carbon-carbon bonds.[1] The efficiency and scalability of such synthetic steps, as well as subsequent purification and formulation processes, are intrinsically linked to the solubility of this reagent. A thorough understanding of its behavior in various organic solvents is therefore not merely academic but a fundamental prerequisite for process optimization, reproducibility, and the development of novel chemical entities. This guide aims to bridge the current information gap by providing a comprehensive resource for scientists working with this compound.

Physicochemical Properties and Predicted Solubility Behavior

To understand the solubility of this compound, we must first consider its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BO₅ | [1][2] |

| Molecular Weight | 224.02 g/mol | [1] |

| Melting Point | 145-147 °C | [3] |

| Boiling Point (Predicted) | 383.2 ± 48.0 °C | [3] |

| Density (Predicted) | 1.22 ± 0.1 g/cm³ | [3] |

| Appearance | White to off-white solid/powder | [1] |

The structure features a phenylboronic acid moiety, which is polar and capable of hydrogen bonding, linked to an ethoxy-oxoethoxy group, which introduces both polar (ester) and nonpolar (ethyl) characteristics. This amphiphilic nature suggests a nuanced solubility profile. The boronic acid group itself is known for its ability to form reversible covalent bonds with diols and can undergo dehydration to form a cyclic anhydride trimer known as a boroxine.[4][5] This equilibrium between the acid and anhydride form is solvent and temperature-dependent and can complicate solubility measurements.[4]

Based on its structure, this compound is expected to be soluble in polar organic solvents.[1] The ester functionality and the boronic acid group can act as hydrogen bond acceptors and donors, respectively, facilitating interactions with polar protic and aprotic solvents.

Qualitative Solubility Data

Published data on the solubility of this compound is limited and largely qualitative. The available information is summarized below.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Acetonitrile | Slightly Soluble | [3] |

| Chloroform | Slightly Soluble | [3] |

This limited dataset underscores the necessity for researchers to perform their own quantitative solubility determinations in solvents relevant to their specific applications. The general observation that it is soluble in "polar organic solvents" provides a useful starting point for solvent screening.[1]

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes a reliable method for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (ensure purity, as impurities can affect solubility)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature bath or shaker incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solids.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

The concentration of the original saturated solution can be calculated by applying the dilution factor.

-

Causality and Self-Validation

-

Why an excess of solid? This ensures that the solution becomes saturated and remains so even with minor temperature fluctuations.

-

Why constant temperature? Solubility is highly temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Why filtration? It is critical to remove all undissolved particles, as their presence would lead to an overestimation of the solubility.

-

Why a calibration curve? A multi-point calibration curve using standards of known concentration ensures the accuracy and precision of the quantification step.

Visualizing the Workflow

Caption: Workflow for Quantitative Solubility Determination.

Factors Influencing Solubility and Solvent Selection

The choice of solvent is paramount for any process involving this compound. The principle of "like dissolves like" provides a foundational guide.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the boronic acid and ester functionalities, likely leading to good solubility. However, alcohols can also react with boronic acids to form boronate esters, which could be a consideration in some applications.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the boronic acid. The slight solubility in acetonitrile has been noted.[3] Higher polarity solvents in this class, such as DMSO, are expected to be good solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the molecule, solubility in nonpolar solvents is expected to be very low.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. The observed "slight" solubility in chloroform suggests that while some interaction is possible, they may not be ideal for preparing concentrated solutions.[3]

The diagram below illustrates the relationship between solvent properties and their likely utility in different applications.

Caption: Solvent Selection Logic for Different Applications.

Conclusion

References

An In-Depth Technical Guide to the Stability and Storage of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

Introduction

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is a vital reagent in contemporary organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex molecules, including pharmaceuticals and advanced materials, is well-established. However, the efficacy and reproducibility of reactions employing this boronic acid are intrinsically linked to its stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, outlines optimal storage conditions, and details experimental protocols for assessing its integrity over time. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize boronic acids in their synthetic endeavors.

I. Chemical Profile and Inherent Stability Considerations

This compound, with the molecular formula C10H13BO5, possesses a unique structure that dictates its reactivity and stability.[1] The molecule combines an arylboronic acid moiety with an ester functional group, both of which contribute to its chemical behavior.

Key Structural Features:

-

Arylboronic Acid Group: The B(OH)2 group attached to the phenyl ring is the cornerstone of its utility in palladium-catalyzed cross-coupling reactions. However, this group is also susceptible to several degradation pathways.

-

Ethoxycarbonylmethoxy Substituent: This para-substituent on the phenyl ring influences the electronic properties of the boronic acid, which in turn affects its stability and reactivity.

Boronic acids, as a class, are known for their somewhat delicate nature, and their stability can be compromised under various conditions.[2] Understanding the primary degradation pathways is crucial for maintaining the integrity of this compound.

II. Major Degradation Pathways

The stability of arylboronic acids is primarily challenged by three key degradation pathways: protodeboronation, oxidation, and boroxine formation.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This process is a well-documented and often undesired side reaction in metal-catalyzed couplings.[3] The propensity for a boronic acid to undergo protodeboronation is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl substituent.[3]

Mechanistically, protodeboronation can be catalyzed by both acids and bases.[4][5]

-

Acid-catalyzed protodeboronation involves the reaction of the boronic acid with an acid.[3]

-

Base-catalyzed protodeboronation proceeds through the formation of a boronate intermediate, which then reacts with a proton source like water.[3]

For simple non-basic boronic acids, two primary mechanisms have been identified: a general acid-catalyzed pathway and a specific base-catalyzed pathway.[3] The pH of the reaction medium is a critical factor, as it determines the speciation of the boronic acid and thus its susceptibility to degradation.[3]

Oxidation

Arylboronic acids can be susceptible to oxidative degradation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.[6][7] This can lead to the formation of phenolic byproducts, diminishing the yield of the desired cross-coupling product. While the specific oxidative degradation pathway for this compound is not extensively detailed in the literature, it is a known instability for boronic acids in general, particularly in biological applications.[6]

Boroxine Formation

In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a six-membered cyclic anhydride known as a boroxine.[6] This process is typically reversible upon the addition of water. While boroxine formation does not represent a permanent degradation of the material, it can lead to inaccuracies in stoichiometry if not accounted for, as the molecular weight of the boroxine differs from that of the monomeric boronic acid.[8]

Logical Flow of Degradation

The following diagram illustrates the potential degradation pathways for a generic arylboronic acid, which are applicable to this compound.

Caption: Key degradation pathways for arylboronic acids.

III. Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, strict adherence to proper storage and handling protocols is paramount.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C[9] | Slows down the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen)[10][11] | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated protodeboronation. |

| Light | Protected from Light[11] | Prevents potential photo-induced degradation. |

| Container | Tightly Sealed, Original Container[10] | Prevents contamination and exposure to the atmosphere. |

Handling Best Practices

-

Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., in a glovebox) whenever possible to minimize exposure to air and moisture.[11]

-

Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[12]

-

Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and subsequent protodeboronation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13] Handle in a well-ventilated area.[13]

IV. Experimental Protocols for Stability Assessment

Regularly assessing the purity and integrity of this compound is essential for ensuring reproducible experimental outcomes. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of boronic acids and detecting degradation products. However, care must be taken as on-column hydrolysis can occur with some boronic esters.[14][15]

Protocol for Purity Analysis by RP-HPLC:

-

Column Selection: A C18 reversed-phase column with low silanol activity is recommended to minimize on-column hydrolysis.[15]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The use of additives like formic acid should be carefully evaluated as it can influence hydrolysis.[15]

-

Sample Preparation: Dissolve a small, accurately weighed sample of the boronic acid in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm).

-

Data Interpretation: The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The primary degradation product to monitor for would be the protodeboronated species, ethyl 2-phenoxyacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an invaluable tool for structural elucidation and can be used to monitor the stability of boronic acids.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a few milligrams of the boronic acid in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire a ¹H NMR spectrum.

-

Spectral Analysis:

-

Fresh Sample: The spectrum of pure this compound will show characteristic signals for the aromatic protons, the ethoxy group, and the methylene protons. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

-

Degraded Sample: The presence of the protodeboronated product, ethyl 2-phenoxyacetate, can be identified by the appearance of a new set of aromatic signals corresponding to a monosubstituted benzene ring. The formation of boroxine can sometimes be inferred by changes in the broadness and chemical shift of the B(OH)₂ signal.

-

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a highly accurate technique for analyzing labile compounds like boronic esters and acids, as it avoids the potential for hydrolysis during analysis.[16]

General Workflow for Stability Assessment:

Caption: A systematic approach to monitoring compound stability over time.

V. Conclusion

The stability of this compound is a critical parameter that directly impacts its performance in synthetic applications. A thorough understanding of its primary degradation pathways—protodeboronation, oxidation, and boroxine formation—is essential for implementing effective storage and handling strategies. By adhering to the recommended conditions of low temperature, inert atmosphere, and protection from light, researchers can significantly extend the shelf-life and maintain the high purity of this valuable reagent. Regular analytical assessment using techniques such as HPLC and NMR provides a robust quality control framework, ensuring the integrity of the compound and the reliability of experimental results. For particularly unstable boronic acids, conversion to more stable derivatives like MIDA boronates can be a viable strategy.[2][3]

VI. References

-

Protodeboronation. In: Wikipedia. --INVALID-LINK--

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.

-

The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

-

Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.

-

Li, P., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.

-

Li, L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

Scott, J. S., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health.

-

Li, L., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.

-

4-[(Benzyloxy)carbonyl]benzeneboronic acid - Safety Data Sheet. Apollo Scientific.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Structure, Properties, and Preparation of Boronic Acid Derivatives. ResearchGate.

-

SAFETY DATA SHEET. Fisher Scientific.

-

4-[(2-METHOXY-ETHOXY)AMINOCARBONYL]BENZENEBORONIC ACID - Safety Data Sheet. ChemicalBook.

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ACS Publications.

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

-

This compound 98. ChemicalBook.

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

Kumar, A., et al. (2011). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

-

A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.

-

This compound (C10H13BO5). PubChem.

-

This compound. Ashare Chemical.

-

Ivanova, T., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.

-

Liu, Z., et al. (2013). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.

-

4-(2,2,2-Trifluoroethoxy)benzeneboronic acid. PubChem.

-

Wang, Y., et al. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. PubMed.

References

- 1. PubChemLite - this compound (C10H13BO5) [pubchemlite.lcsb.uni.lu]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protodeboronation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. This compound 98 CAS#: 282116-97-6 [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic Acid: Properties, Synthesis, and Applications in Modern Chemistry

An authoritative resource for researchers, scientists, and professionals in drug development on the synthesis, characterization, and strategic application of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid, a versatile building block in organic and medicinal chemistry.

Introduction

This compound is a synthetically valuable substituted arylboronic acid that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features—a boronic acid moiety ready for cross-coupling reactions and a flexible ethoxycarbonylmethoxy substituent—make it an attractive building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a thorough exploration of its applications, particularly in the realm of palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery and materials science.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a chemical reagent is paramount for its effective application in research and development. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃BO₅ | [1] |

| Molecular Weight | 224.02 g/mol | [2] |

| CAS Number | 282116-97-6 | [2][3][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | 143-148°C | [6] |

| Solubility | Slightly soluble in acetonitrile and chloroform | [6] |

| Storage Conditions | Store in a refrigerator under an inert atmosphere | [6] |

The boronic acid group is a mild Lewis acid and is known for its stability and ease of handling, making it a preferred reagent in many synthetic transformations[5]. However, like many boronic acids, it is sensitive to moisture and should be stored in a dry environment to maintain its integrity and reactivity[5].

Synthesis and Mechanistic Insight

The synthesis of this compound is typically achieved through the alkylation of 4-hydroxyphenylboronic acid. This method provides a straightforward and efficient route to the target compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from commercially available 4-hydroxyphenylboronic acid and an alkylating agent, such as ethyl bromoacetate.

Materials:

-

4-Hydroxyphenylboronic acid

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Acetone or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-hydroxyphenylboronic acid (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and a suitable solvent like acetone or DMF.

-

Addition of Alkylating Agent: While stirring the suspension, add ethyl bromoacetate (1.1-1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or around 60-80°C (for DMF) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NH₄Cl, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography on silica gel to yield the final product.

Causality and Self-Validation: The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group of 4-hydroxyphenylboronic acid, forming a phenoxide that acts as a nucleophile. The subsequent nucleophilic attack on the electrophilic carbon of ethyl bromoacetate forms the ether linkage. The reaction's completion can be validated by TLC analysis, observing the consumption of the starting material and the formation of a new, typically less polar, product spot. The final structure and purity are confirmed by spectroscopic methods like NMR.

Diagram: Synthetic Pathway

Caption: Synthesis of the target compound.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical agents and functional materials.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide

This protocol provides a general procedure for the coupling of this compound with a generic aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq.)

-

This compound (1.1-1.5 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq.)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

Procedure:

-

Reaction Setup: In a reaction vessel, combine the aryl halide, this compound, the palladium catalyst, and the base.

-

Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction Conditions: Heat the mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the layers.

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Expert Insights: The choice of catalyst, base, and solvent system is critical and often depends on the specific substrates being coupled. For electron-rich aryl halides, a more active catalyst or ligand may be necessary. The base plays a crucial role in the transmetalation step of the catalytic cycle. The aqueous component in many solvent systems is often essential for the efficacy of the reaction.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of this compound makes it a valuable building block in the synthesis of biologically active compounds. The ethoxycarbonylmethoxy group can act as a surrogate for a carboxylic acid (after hydrolysis), a hydrogen bond acceptor, or a linker to other functionalities. Phenylboronic acids, in general, are used to synthesize inhibitors for various enzymes, including proteases and serine hydrolases. While specific examples detailing the use of this exact molecule in late-stage drug candidates are emerging, related structures are prevalent in patent literature for the synthesis of inhibitors targeting various therapeutic areas. For instance, ethoxyphenyl derivatives are explored in the development of antagonists for allergic reactions and other pathological processes.

Characterization and Spectroscopic Data

Confirmation of the structure and purity of this compound is typically achieved through standard spectroscopic techniques. While actual spectra can vary slightly based on the solvent and instrument used, representative data is crucial for validation.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene group of the ether linkage (around 4.6-4.7 ppm), and distinct doublets for the aromatic protons in the para-substituted pattern (typically in the range of 6.9-7.9 ppm). The protons of the B(OH)₂ group often appear as a broad singlet.

-

¹³C NMR: The carbon NMR would show signals for the ethyl group carbons, the methylene carbon, the ester carbonyl carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, further confirming the elemental composition.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Based on data for similar boronic acid derivatives, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. In all cases of exposure, seek medical advice if symptoms persist.

-

Conclusion

This compound is a versatile and valuable reagent for the modern organic chemist. Its utility, particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it a key component in the synthetic chemist's toolbox for the construction of complex molecules with applications ranging from pharmaceuticals to materials science. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and a practical guide to its application, underscoring its importance for professionals in the field.

References

- 1. PubChemLite - this compound (C10H13BO5) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. EP3560922A1 - Process for preparation of (4s) - 4- (4-cyano-2-methoxyphenyl) -5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide by racemate resoution through diastereomeric tartaric acid - Google Patents [patents.google.com]

commercial availability of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

An In-depth Technical Guide to the Commercial Availability of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organoboron compound that has emerged as a valuable building block in modern organic synthesis. Characterized by a phenylboronic acid moiety and an ethyl-protected carboxylic acid connected via an ether linkage, this reagent offers a versatile platform for the construction of complex molecular architectures. Its principal application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The boronic acid group serves as the reactive handle for coupling, while the ester functionality provides a latent carboxylic acid that can be unmasked for subsequent derivatization, making it particularly attractive for the synthesis of pharmaceutical intermediates and advanced materials.

This guide provides an in-depth overview of the commercial availability, quality specifications, handling, and synthetic applications of this compound, designed to equip researchers and drug development professionals with the critical information needed for its effective procurement and utilization.

Physicochemical Properties and Specifications

Understanding the fundamental properties of this compound is crucial for its successful application. The compound is typically supplied as a white to off-white solid and is soluble in polar organic solvents.[1]

| Property | Value |

| CAS Number | 282116-97-6[3][4][5] |

| Molecular Formula | C₁₀H₁₃BO₅[1][5][6] |

| Molecular Weight | 224.02 g/mol [1][5] |

| Appearance | White to Off-White Powder[1] |

| Typical Purity | ≥97%[1][5][7] |

| SMILES | CCOC(=O)COc1ccc(cc1)B(O)O[1] |

| InChI | InChI=1S/C10H13BO5/c1-2-15-10(12)7-16-9-5-3-8(4-6-9)11(13)14/h3-6,13-14H,2,7H2,1H3[6] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers catering to research and development as well as bulk manufacturing needs. The choice of supplier often depends on the required quantity, purity grade, and desired lead time.

Key Commercial Suppliers:

-

Apollo Scientific: A well-established supplier of fine chemicals and intermediates for research.[4][8]

-

ChemicalBook: An online platform that aggregates listings from numerous, primarily Asian, manufacturers and suppliers.[9][10][11]

-

CymitQuimica: A supplier providing a range of research chemicals and building blocks.[1]

-

P&S Chemicals: A supplier of a wide array of chemical products, including boronic acids.[3]

-

AiFChem: A provider of fine chemicals for research and development.[7]

Comparative Supplier Overview:

| Supplier | Typical Purity | Common Quantities | Notes |

| Apollo Scientific | 97% | Gram to Kilogram | Offers detailed safety data sheets.[4][8] |

| ChemicalBook | 98% min | Gram to Multi-Kilogram | A marketplace with over 50 listed suppliers.[9] |

| Aromalake Chemical | 98% min | Research Quantities | Specifies storage in shady, cool, dry conditions.[5] |

| CymitQuimica | 97-99% | Research Quantities | Provides a general description of applications.[1] |

When procuring this reagent, it is imperative to request a lot-specific Certificate of Analysis (CoA) to verify its identity and purity, ensuring it meets the stringent requirements of the intended synthetic route.

Quality Control and Impurity Profile

The efficacy of boronic acids in cross-coupling reactions is highly dependent on their purity. The primary impurity of concern is the corresponding boronic anhydride (boroxine), which can form through intermolecular dehydration. While boroxines are often competent in Suzuki-Miyaura couplings, their presence alters the stoichiometry of the reaction, potentially leading to lower yields and reproducibility issues.

Standard Analytical Verification:

-

¹H NMR Spectroscopy: Confirms the molecular structure and can be used to quantify the ratio of boronic acid to boroxine.

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight and assesses the presence of impurities.

-

Purity by HPLC/GC: Quantifies the percentage of the desired compound.

Caption: Quality control workflow for boronic acids.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed process allows for the efficient formation of a C(sp²)-C(sp²) bond by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate.

The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acid building blocks.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the reagent and ensure laboratory safety. Boronic acids, as a class, are known to cause irritation.

Hazard Identification:

-

Eye Irritation: Causes serious eye irritation (H319).[4][12]

-

Respiratory Irritation: May cause respiratory irritation (H335).[4][12]

Recommended Handling Procedures:

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Avoid Inhalation: Avoid breathing dust.[12]

-

Avoid Contact: Prevent contact with skin and eyes.[12]

-

Hygiene: Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

The compound is sensitive to moisture; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation and anhydride formation.[1]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general methodology for the coupling of this compound with a generic aryl bromide. Reaction conditions may require optimization based on the specific substrate.

Reagents and Equipment:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, or DME/H₂O)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

-

Inerting: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/H₂O 4:1:1).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the mixture.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

- 1. CAS 282116-97-6: [4-(2-ethoxy-2-oxoethoxy)phenyl]boronic a… [cymitquimica.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound [aromalake.com]

- 6. PubChemLite - this compound (C10H13BO5) [pubchemlite.lcsb.uni.lu]

- 7. 282116-97-6 | (4-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid - AiFChem [aifchem.com]

- 8. Benzeneboronic acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]

- 9. This compound 98 manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. This compound CAS#: [m.chemicalbook.com]

- 11. This compound 98 CAS#: 282116-97-6 [m.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.at [fishersci.at]

A Technical Guide to the Application of 4-(2-Ethoxy-2-oxoethoxy)benzeneboronic Acid in Medicinal Chemistry

Abstract

4-(2-Ethoxy-2-oxoethoxy)benzeneboronic acid is a versatile and strategically important building block in modern medicinal chemistry. While a simple organoboron compound at first glance, its true utility lies in the ethoxy-oxoethoxy moiety, which serves as a stable, protected precursor to the phenoxyacetic acid functional group. This guide explores the core applications of this reagent, focusing on its paramount role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. We will delve into the mechanistic rationale, provide detailed experimental protocols, and present case studies illustrating its application in the synthesis of pharmacologically active agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the efficient synthesis of novel therapeutics.

Introduction to the Reagent

The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools in the synthesis of pharmaceuticals and bioactive molecules.[1] Their stability, low toxicity, and high functional group tolerance make them ideal partners in a variety of chemical transformations.[2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, in particular, has revolutionized the formation of carbon-carbon bonds, a fundamental process in constructing the scaffolds of complex drugs.[3][4] The ability to precisely and efficiently link different molecular fragments has dramatically accelerated the drug discovery process.[5]

Physicochemical Properties of this compound

This reagent is an off-white solid, generally soluble in polar organic solvents, which facilitates its use in a range of reaction conditions.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 282116-97-6 | [1] |

| Molecular Formula | C10H13BO5 | [1][6] |

| Molecular Weight | 224.02 g/mol | [7] |

| Appearance | White to Off-White Solid | [1] |

| Purity | Typically ≥97% | [7][8] |

| Storage | Sensitive to moisture; store in a dry environment. | [1] |

The Core Synthetic Value: A Protected Carboxylic Acid Handle

The defining feature of this compound is the ethyl ester side chain. This group functions as a protecting group for a carboxylic acid. In a multi-step synthesis, a free carboxylic acid could interfere with certain reagents or reaction conditions (e.g., by reacting with bases or organometallics). By masking it as an ethyl ester, the boronic acid can participate cleanly in reactions like Suzuki-Miyaura coupling.

Following the key C-C bond formation, the ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide) to unmask the carboxylic acid.[9] This phenoxyacetic acid moiety is a critical pharmacophore in various drug classes, known to interact with numerous biological targets. This two-step sequence—coupling followed by deprotection—is a powerful strategy for installing this important functional group late in a synthetic route.

Primary Application: Suzuki-Miyaura Cross-Coupling

The predominant use of this reagent is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures.[1][10]

Mechanistic Overview of the Suzuki-Miyaura Reaction

The reaction proceeds via a well-established palladium catalytic cycle.[3][10][11] The cycle consists of three primary steps:

-

Oxidative Addition: The active Palladium(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Palladium(II) complex.[3]

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-(2-ethoxy-2-oxoethoxy)phenyl moiety) to the Palladium(II) complex, displacing the halide.[11]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the final product and regenerating the Palladium(0) catalyst, which re-enters the cycle.[3][10]

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is a representative method adaptable for various aryl or heteroaryl halides.[2][10]

Materials:

-

Aryl or Heteroaryl Halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv)

-

Solvent System (e.g., Toluene/Ethanol/Water 4:1:1, 10 mL)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ethyl Acetate (for extraction)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Solvent and Catalyst Addition: Add the solvent system (10 mL) via syringe, followed by the palladium catalyst (3 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Visualization

The overall synthetic strategy involves the initial coupling reaction followed by a simple hydrolysis step to reveal the final active molecule.

Case Study: Synthesis of Dual FXR/LTA4H Modulators

A compelling application of this reagent's strategy is in the development of dual modulators for the Farnesoid X receptor (FXR) and Leukotriene A4 hydrolase (LTA4H), which are promising targets for treating complex inflammatory and metabolic diseases like non-alcoholic steatohepatitis (NASH).[9] The phenoxyacetic acid moiety is often crucial for activity.

Rationale and Synthetic Approach

In the synthesis of such modulators, a core fragment (e.g., a substituted heteroaromatic halide) is coupled with the 4-(2-ethoxy-2-oxoethoxy)phenyl group. The resulting ester is an intermediate that can be easily converted to the final, biologically active carboxylic acid.

Hypothetical Synthetic Scheme: A 2-bromopyridine derivative (as the aryl halide) could be coupled with this compound. The resulting ethyl 2-(4-(pyridin-2-yl)phenoxy)acetate intermediate is then hydrolyzed to yield the target 2-(4-(pyridin-2-yl)phenoxy)acetic acid.

| Parameter | Condition / Reagent | Purpose |

| Catalyst | Pd(PPh₃)₄ | Catalyzes the C-C bond formation. |

| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene / H₂O | Biphasic system to dissolve organic and inorganic reagents. |

| Temperature | 90 °C | Provides thermal energy to overcome activation barriers. |

| Hydrolysis | LiOH in THF/H₂O | Saponifies the ethyl ester to the carboxylate salt. |

| Acidification | HCl (aq) | Neutralizes the carboxylate to the final carboxylic acid. |

Protocol: Post-Coupling Ester Hydrolysis

This protocol describes the deprotection step to unmask the active carboxylic acid.[9]

Materials:

-

Coupled Ester Product (1.0 mmol, 1.0 equiv)

-

Lithium Hydroxide (LiOH, 2.0 mmol, 2.0 equiv)

-

Solvent System (Tetrahydrofuran (THF) / Water 3:1, 8 mL)

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

Dissolution: Dissolve the coupled ester product (1.0 mmol) in the THF/Water solvent system (8 mL) in a round-bottom flask.

-

Hydrolysis: Add LiOH (2.0 mmol) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Cool the mixture in an ice bath and carefully acidify to pH ~3-4 with 1M HCl. The carboxylic acid product will often precipitate.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-